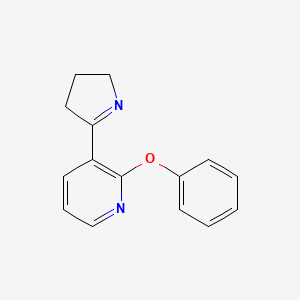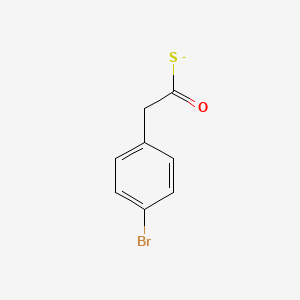![molecular formula C10H14BrNOS2 B11822598 (R)-N-[1-(4-bromothiophen-2-yl)ethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11822598.png)
(R)-N-[1-(4-bromothiophen-2-yl)ethylidene]-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-[1-(4-bromothiophen-2-yl)ethylidene]-2-methylpropane-2-sulfinamide is a chemical compound that belongs to the class of sulfinamides This compound is characterized by the presence of a bromothiophene moiety, which is a sulfur-containing heterocycle, and a sulfinamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-[1-(4-bromothiophen-2-yl)ethylidene]-2-methylpropane-2-sulfinamide typically involves the condensation of 2-acetyl-5-bromothiophene with a suitable sulfinamide precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include hydrazine derivatives and aldehydes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-N-[1-(4-bromothiophen-2-yl)ethylidene]-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to an amine.
Substitution: The bromine atom in the bromothiophene moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
®-N-[1-(4-bromothiophen-2-yl)ethylidene]-2-methylpropane-2-sulfinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ®-N-[1-(4-bromothiophen-2-yl)ethylidene]-2-methylpropane-2-sulfinamide involves its interaction with molecular targets such as enzymes or receptors. The bromothiophene moiety can engage in π-π interactions with aromatic residues in proteins, while the sulfinamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
®-1-(4-Bromothiophen-2-yl)ethan-1-amine: Another bromothiophene derivative with similar structural features.
tert-Butyl (S,Z)-(4-(4-bromothiophen-2-yl)-1,4-dimethyl-6-oxotetrahydropyrimidin-2(1H)-ylidene)carbamate: A compound with a bromothiophene moiety and a different functional group.
Uniqueness
®-N-[1-(4-bromothiophen-2-yl)ethylidene]-2-methylpropane-2-sulfinamide is unique due to its specific combination of a bromothiophene moiety and a sulfinamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H14BrNOS2 |
|---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
(R)-N-[1-(4-bromothiophen-2-yl)ethylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C10H14BrNOS2/c1-7(9-5-8(11)6-14-9)12-15(13)10(2,3)4/h5-6H,1-4H3/t15-/m1/s1 |
InChI Key |
WTQPLQZJNABROQ-OAHLLOKOSA-N |
Isomeric SMILES |
CC(=N[S@](=O)C(C)(C)C)C1=CC(=CS1)Br |
Canonical SMILES |
CC(=NS(=O)C(C)(C)C)C1=CC(=CS1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B11822521.png)

![3-Bromo-2-[4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B11822531.png)

![3-Bromo-4H,5H,6H,7H-thieno[2,3-C]pyridine](/img/structure/B11822539.png)



![N-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydroxylamine](/img/structure/B11822583.png)
![Methyl 7-bromobicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B11822591.png)

![3-[2-[(2-Bromophenyl)methoxy]-5-chlorophenyl]prop-2-enoic acid](/img/structure/B11822616.png)


